Cilengitide

Descripción general

Descripción

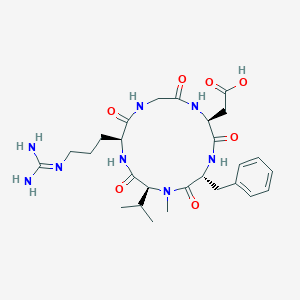

Cilengitide is a molecule designed and synthesized at the Technical University Munich in collaboration with Merck KGaA in Darmstadt . It is based on the cyclic peptide cyclo(-RGDfV-), which is selective for αv integrins, important in angiogenesis (forming new blood vessels), and other aspects of tumor biology . It has been used in trials studying the treatment of Sarcoma, Gliomas, Lymphoma, Leukemia, and Lung Cancer, among others .

Synthesis Analysis

Cilengitide was developed in the early 90s by a novel procedure, the spatial screening . This strategy resulted in c(RGDfV), the first superactive αvβ3 inhibitor . A major milestone in the design of this potent compound was the introduction of d-amino acids to explore the optimal spatial conformation required for biological activity of cyclic RGD-containing peptides . A novel chemoenzymatic method to synthesize cilengitide is described based on the cyclic activity of the TE domain from microcystin synthetase C (McyC) of Microcystis aeruginosa .Molecular Structure Analysis

Cilengitide has a molecular formula of C27H40N8O7 . It is a cyclic RGD pentapeptide, and is the first anti-angiogenic small molecule targeting the integrins αvβ3, αvβ5 and αvβ1 .Physical And Chemical Properties Analysis

Cilengitide has a molecular weight of 588.66 .Aplicaciones Científicas De Investigación

Enhancing Efficacy of Immunotherapy in Melanoma

Cilengitide has been shown to suppress PD-L1 expression and STAT3 phosphorylation in melanoma, which indicates a new therapeutic application for this compound. It enhances the efficacy of anti-PD1 therapy in a murine melanoma model, suggesting its potential use in improving immunotherapy outcomes .

Integrin-αvβ3 Imaging and Treatment Prerequisite

The clinical application of Cilengitide has highlighted the importance of integrin-αvβ3 imaging before initiating treatment. This approach could help identify patients who would benefit most from therapy with Cilengitide and suggests a need for alternative strategies beyond pharmacologic inhibition .

Impact on Tumor Microenvironment (TME)

Studies suggest that Cilengitide can affect the TME, which is crucial for tumor growth and response to treatment. By altering the TME, Cilengitide may improve the effectiveness of existing cancer therapies .

Mecanismo De Acción

Target of Action

Cilengitide is a cyclic RGD pentapeptide that targets integrins, specifically αvβ3, αvβ5, and α5β1 . Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions . They play a crucial role in various cellular activities, including cell adhesion, migration, proliferation, and survival .

Mode of Action

Cilengitide acts as an antagonist to its target integrins. It disrupts the binding of integrins to the extracellular matrix, leading to changes in cell behavior . Specifically, cilengitide induces cellular detachment and apoptosis in both endothelial and glioma cells . It also inhibits the FAK/src/AKT pathway, which is crucial for cell survival and proliferation .

Biochemical Pathways

Cilengitide affects several biochemical pathways. It inhibits the FAK/src/AKT pathway, leading to decreased cell survival and proliferation . It also disrupts VE-cadherin localization at cellular contacts, which increases endothelial monolayer permeability . Furthermore, cilengitide appears to have proangiogenic properties at low concentrations, potentially driving vasculature by blocking αVβ3 integrin in ischemic diseases .

Pharmacokinetics

Cilengitide exhibits species-specific pharmacokinetics. In humans, most of the dose is recovered in urine as unchanged drug (77.5%), indicating high renal excretion . The drug has an apparent terminal half-life of 3 to 5 hours and can be safely administered on a twice per week infusion schedule .

Result of Action

The action of cilengitide results in several molecular and cellular effects. It causes cellular detachment and apoptosis in both endothelial and glioma cells . It also disrupts the localization of VE-cadherin at cellular junctions, leading to increased permeability of endothelial cell monolayers . Moreover, cilengitide has been shown to decrease cell viability and induce autophagy followed by cell apoptosis .

Action Environment

The action of cilengitide can be influenced by environmental factors. For instance, the presence of certain extracellular matrix proteins can affect the drug’s ability to bind to its target integrins . Additionally, the drug’s efficacy can be influenced by the density of β1 integrin ligands in the environment .

Safety and Hazards

Direcciones Futuras

Cilengitide is currently being assessed in phase III trials for patients with glioblastoma multiforme and in phase II trials for other types of cancers . The results of these and other clinical studies are expected with great hope and interest . A more clear understanding of the benefits and pitfalls of each approach can then lead to the design of strategies to derive maximal benefit from these therapies .

Propiedades

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)/t17-,18-,19+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLYAMJWYAIXIA-VWNVYAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044035 | |

| Record name | Cilengitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cilengitide | |

CAS RN |

188968-51-6 | |

| Record name | Cilengitide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188968516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilengitide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilengitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILENGITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EDF46E4GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one](/img/structure/B523711.png)

![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-[2-fluoro-5-(oxiran-2-yl)phenyl]sulfonylurea](/img/structure/B524446.png)

![1-[2-Fluoro-5-(oxiran-2-yl)phenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea](/img/structure/B524447.png)

![4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B524577.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethyladamantan-1-amine](/img/structure/B524905.png)

![(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B525066.png)

![4-[5-[5-(4-Carbamimidoylphenyl)thiophen-2-yl]thiophen-2-yl]benzenecarboximidamide](/img/structure/B525076.png)

![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B526439.png)